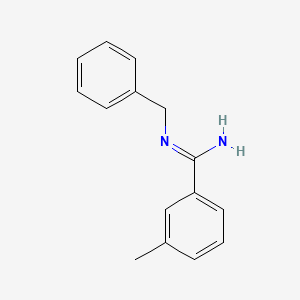
N-Benzyl-3-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-methylbenzenecarboximidamide is an organic compound with the molecular formula C15H16N2 and a molecular weight of 224.3 g/mol This compound is characterized by the presence of a benzyl group attached to a 3-methylbenzenecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-methylbenzenecarboximidamide typically involves the reaction of benzylamine with 3-methylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine and 3-methylbenzenecarboximidamide.
Substitution: Benzyl cyanide and benzyl methoxide.
Applications De Recherche Scientifique
N-Benzyl-3-methylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-4-methylbenzenecarboximidamide
- N-Benzyl-2-methylbenzenecarboximidamide
- N-Benzyl-3-ethylbenzenecarboximidamide
Uniqueness
N-Benzyl-3-methylbenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N'-benzyl-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2/c1-12-6-5-9-14(10-12)15(16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17) |
Clé InChI |
WJRKKPLVPUBRTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=NCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)
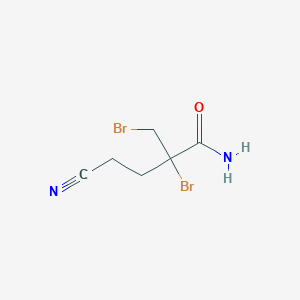
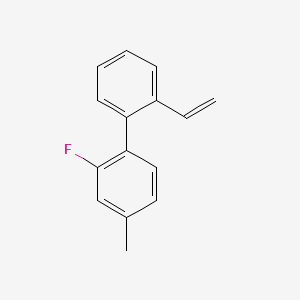

![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)
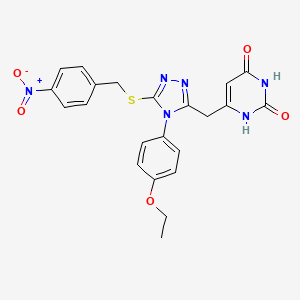

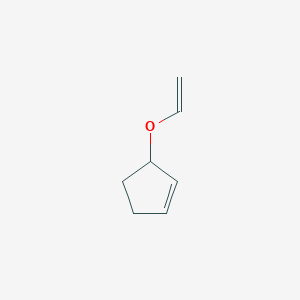
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
